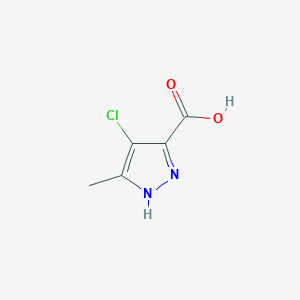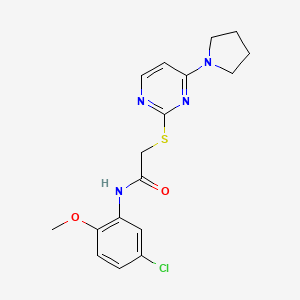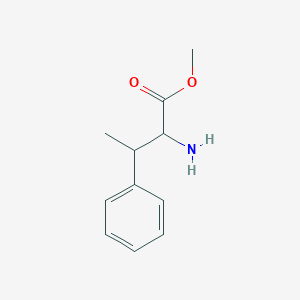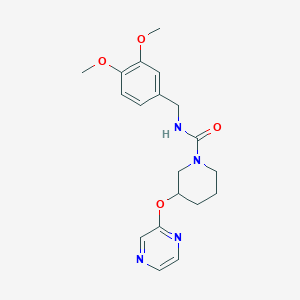![molecular formula C19H21N3O4S B2610081 2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one CAS No. 1448131-25-6](/img/structure/B2610081.png)
2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 8-azabicyclo[3.2.1]octane moiety can be synthesized via a Diels-Alder reaction, followed by functional group modifications to achieve the required stereochemistry.
Attachment of the Phenylsulfonyl Group:
A sulfonyl chloride reagent can be used to introduce the phenylsulfonyl group via a substitution reaction.
Final Assembly:
The pyridazinone core and the bicyclic system are then linked together through appropriate coupling reactions, possibly involving amide bond formation under peptide coupling conditions.
Industrial Production Methods: Scaling up for industrial production may involve optimizing each step for yield and purity, with particular attention to reaction conditions (temperature, solvent, catalysts) and purification techniques (crystallization, chromatography).
準備方法
Synthetic Routes and Reaction Conditions: Synthesis of this compound typically involves multi-step organic synthesis. One potential pathway includes:
Formation of the Pyridazinone Core:
Starting from readily available precursors like pyridazine, the synthesis might involve nitration followed by reduction to introduce the amine functionality, which is then acylated to form the desired pyridazinone.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation:
Can undergo oxidation, particularly at the 2-methyl group to form various oxidized derivatives.
Reduction:
Reduction reactions can alter the carbonyl group to hydroxyl or amine functionalities.
Substitution:
The sulfonyl and carbonyl groups can undergo nucleophilic substitution, leading to new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: Grignard reagents, alkyl halides.
Major Products:
Oxidized or reduced forms depending on the reaction conditions, with potential formation of new amine or hydroxyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with various biological targets.
Medicine: Potential as a lead compound for developing new drugs, particularly in the areas of central nervous system disorders due to its azabicyclic structure.
Industry: Utilized in the creation of novel polymers or as a catalyst in certain chemical reactions.
作用機序
This compound’s effects are generally tied to its ability to interact with specific molecular targets such as enzymes or receptors. The azabicyclic structure is often key in binding to neural receptors, potentially modulating their activity.
Pathways involved might include inhibition of enzymes like acetylcholinesterase or binding to GABA receptors, impacting neurotransmission.
類似化合物との比較
Pyridazin-3(2H)-one
8-Azabicyclo[3.2.1]octane derivatives
Phenylsulfonyl-substituted organic molecules
特性
IUPAC Name |
6-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-21-18(23)10-9-17(20-21)19(24)22-13-7-8-14(22)12-16(11-13)27(25,26)15-5-3-2-4-6-15/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTXECYAUIGZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)
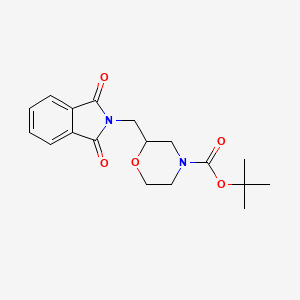
![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2610006.png)
![8-(2-Hydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2610007.png)
![3,6-dichloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2610009.png)
![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine](/img/structure/B2610010.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2610011.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2610012.png)
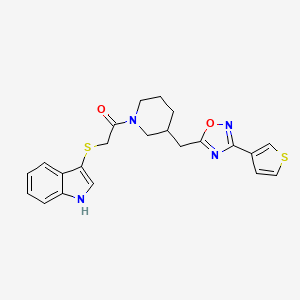
![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2610015.png)
